

(S,R,S)-AHPC-PEG2-N3 molecular weight and formula

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG2-N3

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In-Depth Technical Guide: (S,R,S)-AHPC-PEG2-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and functional properties of **(S,R,S)-AHPC-PEG2-N3**, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

(S,R,S)-AHPC-PEG2-N3 is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a 2-unit polyethylene glycol (PEG) linker, terminating in an azide group for click chemistry applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₉ N ₇ O ₆ S	[1] [2]
Molecular Weight	601.72 g/mol	[1]
CAS Number	2010159-45-0	[1]

Role in PROTAC Technology

(S,R,S)-AHPC-PEG2-N3 serves as a crucial building block in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule is a ligand for the von Hippel-Lindau (VHL) E3 ligase.^{[1][2][3][4]} The PEG2 linker provides spacing and solubility, while the terminal azide (N3) group allows for covalent conjugation to a target protein ligand using click chemistry.^{[1][3]}

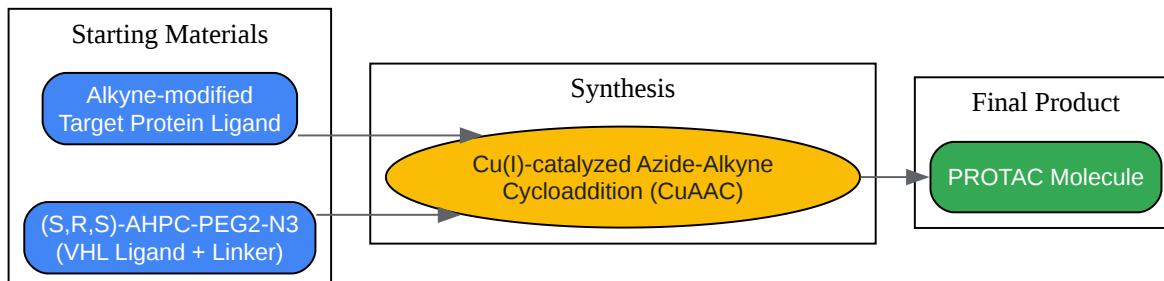
Experimental Applications and Workflow

The primary application of **(S,R,S)-AHPC-PEG2-N3** is in the synthesis of PROTACs. The terminal azide group enables its conjugation with a target protein ligand that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry".

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using **(S,R,S)-AHPC-PEG2-N3** involves the following key steps:

- Functionalization of Target Ligand: The small molecule ligand that binds to the protein of interest must be chemically modified to incorporate an alkyne group.
- Click Chemistry Reaction: The alkyne-modified target ligand is then reacted with **(S,R,S)-AHPC-PEG2-N3**. This reaction is typically catalyzed by a copper(I) source to form a stable triazole linkage, covalently connecting the VHL ligand and the target protein ligand.
- Purification and Characterization: The resulting PROTAC molecule is purified using standard chromatography techniques (e.g., HPLC) and its identity and purity are confirmed by analytical methods such as mass spectrometry and NMR.

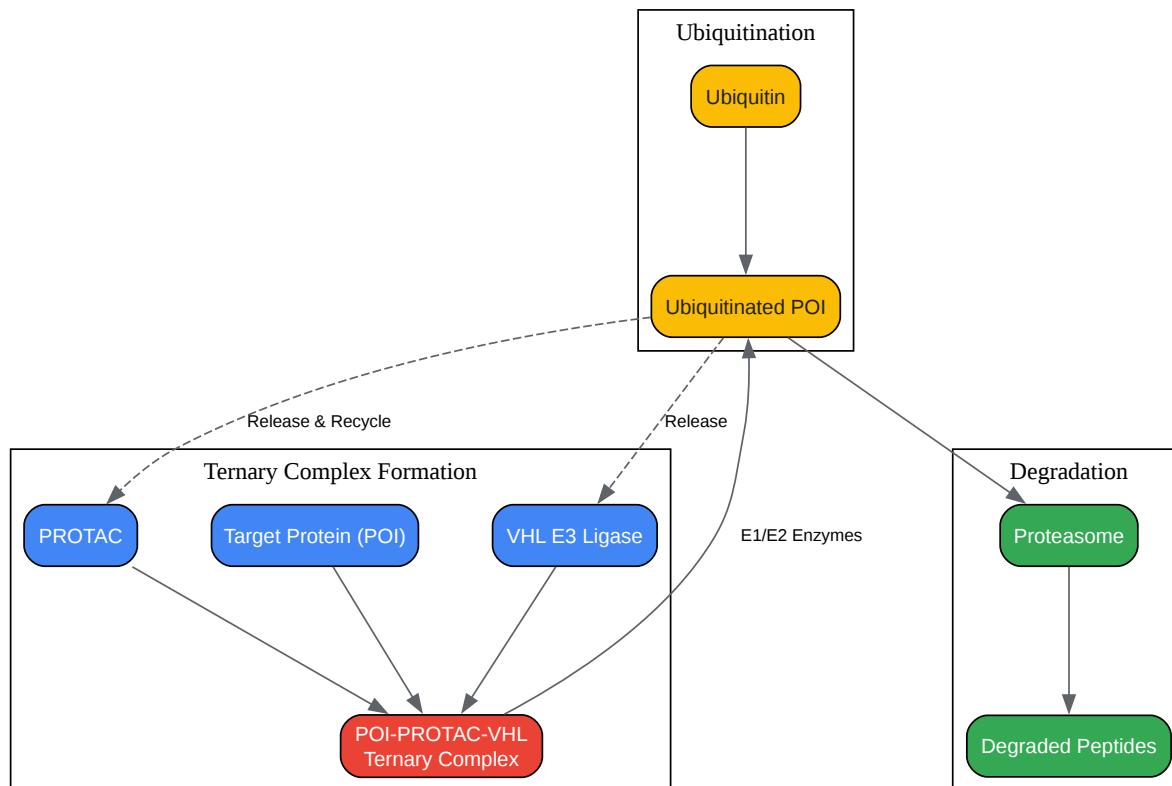


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Fig. 1: General workflow for PROTAC synthesis using **(S,R,S)-AHPC-PEG2-N3**.

Signaling Pathway of a Synthesized PROTAC

Once a PROTAC is synthesized using **(S,R,S)-AHPC-PEG2-N3** as a linker, it can be introduced into a cellular system to induce the degradation of the target protein. The mechanism of action follows a catalytic cycle.



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Fig. 2: Catalytic cycle of a PROTAC synthesized with **(S,R,S)-AHPC-PEG2-N3**.

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the target protein and the specific alkyne-modified ligand, a general protocol for the CuAAC reaction is provided below. Researchers should optimize these conditions for their specific application.

General Protocol for CuAAC-mediated PROTAC Synthesis

Materials:

- Alkyne-modified target protein ligand
- **(S,R,S)-AHPC-PEG2-N3**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

Procedure:

- Dissolve the alkyne-modified target protein ligand and **(S,R,S)-AHPC-PEG2-N3** (typically in a 1:1 to 1:1.2 molar ratio) in the chosen anhydrous, degassed solvent.
- In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents).
- In another vial, prepare a solution of copper(II) sulfate (1-5 mol%).
- Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
- Add the copper(II) sulfate solution to the reaction mixture.
- Stir the reaction at room temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
- Upon completion, the reaction mixture may be quenched, for example, by the addition of EDTA to chelate the copper catalyst.
- The crude product is then purified by preparative HPLC to yield the desired PROTAC.
- The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Note: This is a generalized protocol. Optimization of solvent, temperature, catalyst loading, and reaction time may be necessary for each specific PROTAC synthesis.

This technical guide provides foundational information for the use of **(S,R,S)-AHPC-PEG2-N3** in PROTAC development. For specific applications, it is crucial to consult relevant literature and perform appropriate optimizations.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG2-N3 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC-PEG2-N3|2010159-45-0|Active Biopharma Corp [activebiopharma.com]
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